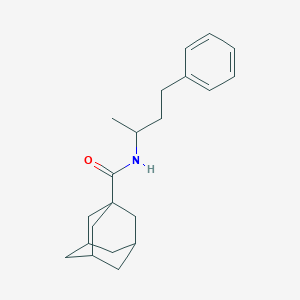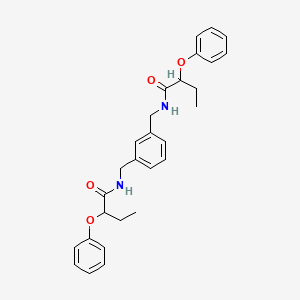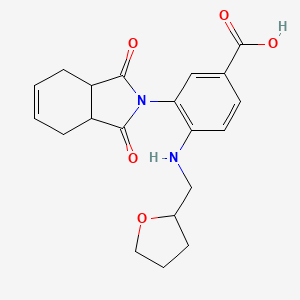
N-(1-methyl-3-phenylpropyl)-1-adamantanecarboxamide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C21H29NO and its molecular weight is 311.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.224914549 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
Polyamides and Polyimides with Adamantyl Moieties : Research has been dedicated to synthesizing new polyamides and polyimides incorporating adamantyl groups, aiming to explore their solubility, thermal properties, and mechanical strength. These studies highlight the potential of such materials in various applications due to their high thermal stability and unique structural features. For instance, Chern et al. (1998) synthesized a series of new polyamides by direct polycondensation, demonstrating medium inherent viscosities and high glass transition temperatures indicative of their thermal resilience Chern et al., 1998. Similarly, Liaw et al. (1999) reported on polyamides and polyimides prepared from diamines containing adamantane groups, underscoring their amorphous nature and stability under thermal conditions Liaw et al., 1999.
Advanced Materials
Low Dielectric Constants and Stability : Adamantane-based polymers have been identified for their low dielectric constants and stability, making them suitable for electronic applications. Chern and Shiue (1997) synthesized new adamantane-based polyimides, noting their low dielectric constants and moisture absorption, alongside good mechanical strength, highlighting their potential in electronics Chern & Shiue, 1997.
Antiviral Activities
Antiviral Adamantane Derivatives : The antiviral properties of adamantane derivatives have been explored, with some compounds showing promising activities against various viruses. For instance, Aigami et al. (1975) described the synthesis of adamantyl chlorides, phenols, and acids, leading to novel derivatives with antiviral activities, underscoring the therapeutic potential of adamantane-based compounds Aigami et al., 1975.
Nanotechnology and Material Science
Nanostructures for AFM Applications : Adamantane derivatives have been utilized to create nanoscale structures for atomic force microscopy (AFM) and other nanotechnology applications. Li et al. (2003) synthesized tetrasubstituted adamantanes with tripodal bases for AFM, demonstrating the utility of adamantane in nanoscale design and surface characterization Li et al., 2003.
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-15(7-8-16-5-3-2-4-6-16)22-20(23)21-12-17-9-18(13-21)11-19(10-17)14-21/h2-6,15,17-19H,7-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKVPIJTMLJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![allyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B4037634.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B4037638.png)

![(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B4037645.png)

![2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4037652.png)
![2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4037664.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4037674.png)

![Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4037695.png)

![N-methyl-N-(2-pyrazinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4037718.png)

![N-[(THIOPHEN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4037729.png)
